4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid
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Overview
Description
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid is an organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This particular compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline, which is then coupled with 5-methyl-3-oxo-1H-pyrazole-2-yl]benzenesulfonic acid under acidic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: A variety of substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function. The specific pathways and targets depend on the context of its application, such as binding to proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
- 4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid
- 5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
Uniqueness
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid is unique due to its specific structural features, such as the presence of a chlorophenyl group and a pyrazole ring. These structural elements contribute to its distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-12-4-2-11(17)3-5-12)16(22)21(20-10)13-6-8-14(9-7-13)26(23,24)25/h2-9,20H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGECEXWIECLDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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